methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
Overview
Description
Methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound. It integrates a benzene ring substituted by an ester and a chromenone moiety. Such compounds often exhibit a range of interesting biological and chemical properties, leading to their investigation for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors.
Reaction Steps:
Step 1: Formation of the benzoate ester from methyl 4-hydroxybenzoate and a suitable esterifying agent.
Step 2: The chromenone moiety can be synthesized through condensation reactions involving substituted phenols and suitable keto esters.
Step 3: The key intermediate undergoes a series of reactions, including esterification and etherification, to achieve the final product.
Reaction Conditions: These reactions usually require mild to moderate temperatures, acidic or basic catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: The industrial synthesis of methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate would focus on maximizing yield and purity while minimizing production costs. Techniques such as high-throughput screening for optimal catalysts and continuous-flow reactors could be employed.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might target the carbonyl groups, reducing them to alcohol functionalities.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, particularly on the aromatic ring and ester functionalities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products Formed: These reactions can lead to a variety of products, including functionalized chromenones, benzoates, and potentially bioactive derivatives.
Scientific Research Applications
Methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate finds applications across several scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for therapeutic potential, particularly due to its chromenone moiety.
Industry: Applied in materials science, possibly in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The specific mechanism by which methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate exerts its effects can vary depending on its application:
Biological Mechanisms: It may interact with various cellular targets, including enzymes and receptors, through its ester and chromenone functionalities.
Molecular Pathways: The compound might modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Ethyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
4-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
The uniqueness of methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate lies in its specific substituents, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 4-[(8-methyl-2-oxo-4-propylchromen-7-yl)oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-5-17-12-20(23)27-21-14(2)19(11-10-18(17)21)26-13-15-6-8-16(9-7-15)22(24)25-3/h6-12H,4-5,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKTOMPCWNWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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